Palustric acid

Descripción general

Descripción

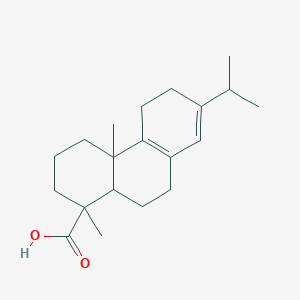

Palustric acid is an organic compound with the molecular formula C20H30O2. It is classified as a diterpenoid and a resin acid. This compound is an isomer of abietic acid, differing in the location of the double bonds. This compound is a colorless solid that is soluble in polar organic solvents and is known for its role in protecting conifer trees against insects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Palustric acid is biosynthesized from the C20 precursor geranylgeranyl diphosphate. The biosynthesis involves several enzymatic steps, including cyclization and oxidation reactions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as conifer resins. The extraction process includes crushing the plant material, followed by solvent extraction and purification steps to isolate the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at the carboxylic acid group or the double bonds.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives such as dehydroabietic acid.

Reduction Products: Reduced forms of this compound.

Substitution Products: Halogenated or nucleophile-substituted derivatives

Aplicaciones Científicas De Investigación

Biological Function and Ecological Role

Palustric acid serves a crucial role in plant defense mechanisms, particularly in conifers. It protects host trees against herbivorous insects, thereby contributing to the ecological balance within forest ecosystems. The compound's effectiveness as a deterrent against pests highlights its potential for use in sustainable agricultural practices .

Medical Applications

This compound exhibits several pharmacological properties:

- Antibacterial Activity : Studies indicate that this compound possesses antibacterial properties, making it a candidate for developing natural antimicrobial agents. Its efficacy against specific bacterial strains has been documented, suggesting potential applications in pharmaceuticals .

- Anti-inflammatory Effects : Research has shown that this compound can reduce inflammation, which may be beneficial in treating various inflammatory diseases. Its anti-inflammatory activity has been quantified in studies involving animal models .

- Cardiovascular Benefits : Preliminary findings suggest that this compound may have cardiovascular protective effects, potentially aiding in the management of heart-related conditions .

Agricultural Uses

In agriculture, this compound can be utilized as a natural pesticide due to its insect-repelling properties. This application aligns with the growing demand for eco-friendly pest control methods that minimize chemical usage. The compound's ability to enhance plant resilience against pests can lead to improved crop yields and reduced reliance on synthetic pesticides.

Industrial Applications

This compound finds applications in various industrial sectors:

- Surfactants and Emulsifiers : Its surfactant properties make this compound suitable for formulating emulsions used in cosmetics and personal care products. The compound can stabilize emulsions and enhance product performance .

- Biopolymer Production : As a building block for biopolymers, this compound is being explored for its potential in creating biodegradable materials. This application is particularly relevant in the context of increasing environmental concerns regarding plastic waste .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Natural Products evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a natural preservative in food systems.

Case Study 2: Insect Deterrent

Research conducted on the efficacy of this compound as an insect repellent demonstrated that treated plants experienced lower levels of pest infestation compared to untreated controls. This study supports its application in organic farming practices.

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medical | Antibacterial agent | Effective against specific bacterial strains |

| Anti-inflammatory | Reduced inflammation in animal models | |

| Agricultural | Natural pesticide | Enhanced plant resistance to pests |

| Industrial | Surfactant/emulsifier formulation | Improved stability and performance in cosmetic products |

| Biopolymer Production | Biodegradable materials | Potential for reducing plastic waste |

Mecanismo De Acción

Palustric acid exerts its effects through various molecular targets and pathways:

Plant Defense: It acts as a deterrent to herbivores by disrupting their digestive processes.

Antimicrobial Activity: It interferes with microbial cell membranes, leading to cell lysis.

Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines

Comparación Con Compuestos Similares

Abietic Acid: An isomer of palustric acid with different double bond locations.

Dehydroabietic Acid: An oxidized derivative of abietic acid.

Pimaric Acid: Another diterpenoid with a similar structure but different functional groups.

Uniqueness of this compound: this compound is unique due to its specific double bond configuration and its role in plant defense. Unlike abietic acid, this compound has a distinct set of biological activities and industrial applications .

Análisis De Reacciones Químicas

Isomerization Reactions

Palustric acid participates in reversible isomerization reactions under thermal and catalytic conditions:

Density functional theory (DFT) calculations reveal:

-

Energy barrier for palustric → levopimaric acid: 68.9 kJ/mol

-

Isomerization occurs through chair-like transition states involving conjugated diene reorganization

Oxidation Pathways

The conjugated diene system undergoes multiple oxidation routes:

2.1 Thermal Oxidation

At 70-100°C in oxygenated environments:

textThis compound + O₂ → 7-Hydroperoxy derivatives → Dehydroabietic acid[3][8]

Key parameters:

2.2 Photosensitized Oxidation

Under visible light with methylene blue:

Acid-Catalyzed Reactions

Surface acidity modulates reaction pathways:

| Catalyst Type | Conversion (%) | Selectivity to Dehydroabietic Acid (%) |

|---|---|---|

| Basic carbon (CGRAN-He) | 98.2 | 87.4 |

| Acidic carbon (Darco) | 42.6 | 12.1 |

Proposed mechanism:

textThis compound → [Acid sites] → Carbocation intermediates → Isomerization This compound → [Basic sites] → Dehydrogenation → Dehydroabietic acid[13]

Thermal Decomposition

At >150°C in inert atmosphere:

Catalytic Disproportionation

In presence of 4,4′-thio-bis(3-methyl-6-tert-butylphenol):

text3 this compound → 2 Dehydroabietic acid + Dihydroabietic acid[8]

Kinetic parameters:

Structural Reactivity Insights

-

Conjugated dienes (C8-C14): Govern isomerization and oxidation susceptibility

-

Carboxylic acid group : Enables salt formation but shows limited direct reactivity

-

Methyl substituents : Steric effects control transition state geometries in isomerization

These reactions underpin this compound's applications in rosin modification and bio-based polymer synthesis. The compound's reactivity profile demonstrates remarkable dependence on reaction milieu, with oxidation and isomerization dominating under most experimental conditions.

Propiedades

IUPAC Name |

1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-13,17H,5-11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBYBBUZURKHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862793 | |

| Record name | Abieta-8,13-dien-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8,13-Abietadien-18-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1945-53-5 | |

| Record name | PALUSTRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8,13-Abietadien-18-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 167 °C | |

| Record name | 8,13-Abietadien-18-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.